molecular formula C5H5NO2S B068653 2-Thiazoleacetic acid CAS No. 188937-16-8

2-Thiazoleacetic acid

Cat. No.: B068653
CAS No.: 188937-16-8
M. Wt: 143.17 g/mol
InChI Key: YXTMFYBABGJSBY-UHFFFAOYSA-N
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Description

2-Thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Thiazoles, including 2-Thiazoleacetic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function and cellular processes

Molecular Mechanism

Thiazole derivatives have been synthesized and reported to exhibit potent effects on prostate cancer . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetic acid typically involves a three-step method based on retrosynthetic analysis. The process begins with the formation of thiazole rings from thioamides using the Hantsch reaction. This is followed by thionation using Lawesson’s reagent to convert amides into thioamides. Finally, iminosulfonylation is carried out to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves adding diketene into dichloromethane, followed by the addition of an inorganic acid catalyst and bromine. The mixture is then treated with chlorine, and the resulting halide is reacted with thiourea in a methanol-water solvent. The crude product is purified through a series of steps, including decoloration, filtration, and drying .

Chemical Reactions Analysis

2-Thiazoleacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include Lawesson’s reagent for thionation and sulfonyl chlorides for iminosulfonylation. Major products formed from these reactions include thioamides and sulfonyl amidines .

Scientific Research Applications

2-Thiazoleacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Thiazoleacetic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of biological activities and its versatility in synthetic applications.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTMFYBABGJSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188937-16-8
Record name 188937-16-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there efficient synthetic methods available for 2-Thiazoleacetic acid derivatives?

A2: Yes, research has described an efficient method for synthesizing this compound N-sulfonyl amidines. [] While the specific details of this method are not provided in the abstract, this finding suggests the availability of effective synthetic routes for creating a variety of this compound derivatives. This is crucial for exploring structure-activity relationships and developing new compounds with improved pharmacological properties.

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